alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Overview
Description
The compound alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc is a complex oligosaccharide. It consists of three monosaccharide units: alpha-L-fucose, beta-D-galactose-3-sulfate, and beta-D-N-acetylglucosamine. This compound is notable for its role in various biological processes, particularly in cell-cell recognition and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosidic bonds are then formed using glycosyl donors and acceptors under the influence of catalysts such as trifluoromethanesulfonic acid (TMSOTf). The final step involves the deprotection of the hydroxyl groups to yield the desired oligosaccharide.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. advancements in automated glycan assembly and enzymatic synthesis have made it possible to produce such oligosaccharides on a larger scale. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of glycosidic bonds, offering a more efficient and selective approach compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling, making it valuable for studying cellular interactions.
Medicine: It is investigated for its potential in drug development, particularly in targeting specific cell types or pathogens.
Industry: It is used in the development of glycan-based materials and biosensors.
Mechanism of Action
The mechanism of action of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc involves its interaction with specific receptors on cell surfaces. The compound binds to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- Beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc6S
- Alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-D-GlcpNAc
Uniqueness
Alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc is unique due to its specific glycosidic linkages and the presence of a sulfate group on the galactose unit. These structural features contribute to its distinct biological activities and interactions with lectins, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKLZZRLAPTDK-JGMUFZQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415358 | |
Record name | 3'-Sulfated Lewis A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153088-71-2 | |
Record name | 3'-Sulfated Lewis A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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